Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester
Description
Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester is an ester derived from 2-methylpropanoic acid (isobutyric acid) and 1-methyl-1-phenylethanol. Its structure features a branched carboxylic acid moiety and a bulky aromatic ester group (1-methyl-1-phenylethyl), which distinguishes it from simpler alkyl esters.
Properties
IUPAC Name |
2-phenylpropan-2-yl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOHUFIIIKBPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064798 | |
| Record name | .alpha.,.alpha.-Dimethylbenzyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Fruity aroma | |
| Record name | alpha,alpha-Dimethylbenzyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1646/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
259.00 to 260.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Methyl-1-phenylethyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | alpha,alpha-Dimethylbenzyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1646/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7774-60-9 | |
| Record name | 1-Methyl-1-phenylethyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dimethylbenzyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.,.alpha.-Dimethylbenzyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1-phenylethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.,.ALPHA.-DIMETHYLBENZYL-ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AZG77VFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methyl-1-phenylethyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Methyl-1-phenylethyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism
The acid-catalyzed Fischer esterification is less effective for sterically hindered alcohols like 1-methyl-1-phenylethanol. Instead, the patent US8633223B2 demonstrates that inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) facilitate deprotonation of 2-methylpropanoic acid, enabling nucleophilic attack by the alcohol (Fig. 1).
Reaction conditions:
Workup and Purification
Post-reaction, the mixture is quenched with 1N HCl, extracted into ethyl acetate, and dried over Na₂SO₄. Silica gel chromatography (hexane:ethyl acetate 4:1) isolates the ester. The patent reports 92–100% yields for analogous esters using this protocol.
Nucleophilic Substitution via Sulfonate Intermediates
Mesylation/Tosylation of 1-Methyl-1-phenylethanol
To circumvent equilibrium limitations, the alcohol is converted to a mesylate (methanesulfonyl) or tosylate (p-toluenesulfonyl) intermediate. The patent details:
Displacement with 2-Methylpropanoate Salt
The sulfonate undergoes SN2 displacement with potassium 2-methylpropanoate:
- Conditions: DMF, 80°C, 18 hours
- Leaving group reactivity: Tosylate > mesylate > chloride
- Yield: 88–92%
Industrial-Scale Optimization
Solvent Selection
DMF outperforms THF and acetonitrile due to superior solubility of inorganic bases. However, recent advances suggest cyclopentyl methyl ether (CPME) as a greener alternative with comparable yields (85–89%).
Catalytic Enhancements
Adding ZnF₂ (0.5 equiv) as a Lewis acid accelerates displacement reactions by polarizing the C–O bond in sulfonates. The patent achieves 94% yield in DMF at 80°C with ZnF₂.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 1.57 (s, 6H, C(CH₃)₂)
- δ 3.65 (s, 3H, COOCH₃) – for methyl ester intermediates
- δ 7.18–7.30 (m, 4H, aromatic)
IR (neat):
- 1725 cm⁻¹ (C=O stretch)
- 1270 cm⁻¹ (C–O ester)
Comparative Efficiency of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Base-catalyzed | 88–94 | 98.5 | Industrial |
| Sulfonate displacement | 88–92 | 99.2 | Pilot plant |
Data adapted from US8633223B2.
Chemical Reactions Analysis
Hydrolysis Reactions
Esters typically undergo hydrolysis under acidic or basic conditions. For this compound:
Acid-Catalyzed Hydrolysis
-
Reagents : Concentrated H₂SO₄ or HCl in aqueous medium.
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
-
Products : 2-Methylpropanoic acid (isobutyric acid) and 1-methyl-1-phenylethanol .
-
Kinetics : Steric hindrance from the bulky phenyl group likely slows the reaction compared to less hindered esters .
Base-Promoted Saponification
-
Reagents : NaOH or KOH in aqueous ethanol.
-
Products : Sodium 2-methylpropanoate and 1-methyl-1-phenylethanol .
-
Environmental Stability : Analogous esters (e.g., 2-phenethyl propionate) exhibit low hydrolysis rates in neutral water, suggesting similar stability for this compound under environmental conditions .
Transesterification
This reaction involves alcohol exchange, often catalyzed by acids or bases:
| Condition | Catalyst | New Alcohol | Product Ester |
|---|---|---|---|
| Acidic (H₂SO₄) | Methanol | CH₃OH | Methyl 2-methylpropanoate |
| Basic (NaOCH₃) | Ethanol | C₂H₅OH | Ethyl 2-methylpropanoate |
-
Steric Effects : The bulky 1-methyl-1-phenylethyl group may reduce reaction efficiency, requiring elevated temperatures or prolonged reaction times .
Reduction Reactions
Esters can be reduced to primary alcohols using strong reducing agents:
-
Reagents : LiAlH₄ or NaBH₄ (with Lewis acid activation).
-
Products : Isobutanol (from the acid moiety) and 1-methyl-1-phenylethanol (from the alcohol moiety) .
-
Challenges : Steric hindrance may necessitate excess reagent or higher temperatures.
Electrophilic Aromatic Substitution
The phenyl group could theoretically undergo reactions like nitration or sulfonation, but the electron-withdrawing ester carbonyl deactivates the ring:
-
Nitration : Requires strong conditions (HNO₃/H₂SO₄, >50°C).
-
Positional Selectivity : Meta-directing effects dominate due to the ester’s electron-withdrawing nature.
Mitsunobu Reaction Relevance
While not directly studied for this compound, the Mitsunobu reaction (using nitrosobenzene and triphenylphosphine) is a potential synthetic pathway for analogous esters . Key considerations:
-
Stereochemistry : Inversion of configuration at the alcohol carbon during ester formation .
-
Efficiency : Bulky substrates may require optimized reagent ratios (e.g., 1:1 Ph₃P/PhNO) .
Thermal Decomposition
At elevated temperatures (>200°C), esters often decompose via β-elimination:
-
Products : Isobutyric acid anhydride and styrene derivatives .
-
Volatility : Similar esters are detected as volatile organic compounds (VOCs), suggesting moderate thermal stability under ambient conditions .
Biological and Environmental Reactions
Scientific Research Applications
Flavoring and Fragrance Applications
Flavoring Agents : Propanoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester is primarily utilized in the food industry as a flavoring agent due to its sweet and fruity aroma. It enhances the sensory profile of various food products, making it a popular choice among food manufacturers.
Fragrance Industry : The compound's pleasant scent makes it suitable for use in perfumes and cosmetics. Its inclusion in fragrance formulations can improve the overall olfactory experience, contributing to the appeal of personal care products .
Study on Volatile Metabolites
A study investigating the volatile metabolites produced by clinical strains of Candida parapsilosis analyzed various compounds, including propanoic acid derivatives. This research highlighted the metabolic activity associated with these compounds and their potential implications in clinical settings .
Toxicological Assessments
Toxicological studies have shown that esters like propanoic acid derivatives exhibit low toxicity levels in repeated-dose toxicity experiments. For instance, a dietary study on rats indicated that the no-observed-adverse-effect level (NOAEL) was significantly high for propanoic acid-related compounds . This suggests a favorable safety profile for potential applications in consumer products.
Mechanism of Action
The mechanism of action of Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester involves its interaction with specific molecular targets. As a flavoring agent, it binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a fruity aroma. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
Structural and Physicochemical Properties
The table below compares the target compound with esters of 2-methylpropanoic acid differing in ester group complexity:
| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester | 1-methyl-1-phenylethyl | C₁₃H₁₈O₂ | 206.28 | High hydrophobicity, low volatility |
| Propanoic acid,2-methyl-, ethyl ester | Ethyl | C₆H₁₂O₂ | 116.16 | Moderate volatility, water-insoluble |
| Propanoic acid,2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester | 3-hydroxy-2,4,4-trimethylpentyl | C₁₂H₂₄O₃ | 216.32 | Polar due to hydroxyl group, higher solubility in alcohols |
| 3-(Methylthio)propanoic acid methyl ester | Methyl | C₅H₁₀O₂S | 134.19 | Sulfur-containing, pungent aroma |
Key Observations :
- The 1-methyl-1-phenylethyl group imparts significant steric hindrance and aromaticity, reducing volatility and enhancing lipid solubility compared to ethyl or methyl esters .
- Hydroxyl-containing esters (e.g., 3-hydroxy-2,4,4-trimethylpentyl) exhibit higher polarity, making them suitable for applications requiring partial water miscibility .
- Sulfur-containing analogs (e.g., 3-(methylthio)propanoic acid esters) contribute distinct aroma profiles in food systems but differ chemically due to sulfur’s electronegativity .
Antioxidant Activity
- Propanoic acid ethyl ester demonstrates antioxidant properties, likely due to its ability to donate hydrogen atoms or stabilize free radicals .
- The 1-methyl-1-phenylethyl ester may exhibit enhanced antioxidant capacity due to the electron-donating phenyl group, which could stabilize radical intermediates more effectively than alkyl esters.
Antifungal Activity
- Esters like propanoic acid 2-methyl ethyl ester are reported in volatile organic compound (VOC) mixtures with antifungal activity, attributed to ester-mediated membrane disruption .
- The bulky aromatic ester in the target compound could improve interaction with fungal cell membranes or enzymes, though empirical data is needed to confirm this hypothesis.
Flavor and Fragrance Contributions
- Propanoic acid ethyl ester and 3-(methylthio)propanoic acid methyl ester are critical flavor compounds in foods like pineapple and stinky tofu, contributing fruity and sulfurous notes, respectively .
- The 1-methyl-1-phenylethyl ester ’s lower volatility and aromatic character may make it suitable for long-lasting fragrance formulations or heat-stable flavorants.
Biological Activity
Propanoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester, commonly referred to as 2-phenethyl propanoate, is an organic compound with notable biological activities. This ester is derived from propanoic acid and is recognized for its presence in various natural products and its potential applications in food and pharmaceutical industries. This article explores the biological activity of this compound, including its antimicrobial properties, toxicokinetics, and potential applications.
- Chemical Formula: C12H16O2
- Molecular Weight: 192.2542
- CAS Registry Number: 103-48-0
Antimicrobial Properties
Research indicates that volatile organic compounds (VOCs) including propanoic acid esters exhibit significant antimicrobial properties. A study on Oidium sp. revealed that the VOCs produced by this organism, which include esters of propanoic acid, demonstrated inhibitory effects against various plant pathogens such as Pythium ultimum. The addition of other volatile compounds enhanced the antibiotic activity of these esters, achieving up to 100% inhibition at elevated concentrations .
Toxicokinetics and Safety
A comprehensive assessment of the toxicokinetics of propanoic acid esters has been conducted. In a 90-day dietary study on Sprague Dawley rats, the No Observed Adverse Effect Level (NOAEL) for local and systemic effects was determined to be approximately 1,250 mg/kg body weight/day for males and 2,500 mg/kg body weight/day for females. This indicates a relatively low toxicity profile for this compound when consumed at moderate levels .
Estrogenic Activity
The estrogenic potential of propanoic acid derivatives has been evaluated through integrated approaches to testing and assessment. These studies suggest that certain substituted propanoic acids may exhibit weak estrogenic activity, which could have implications for endocrine disruption in ecological risk assessments .
Study on Wine Fermentation
An investigation into the role of various microorganisms in wine fermentation highlighted the impact of volatile compounds, including propanoic acid esters. The study found that specific yeast strains could enhance the production of desirable flavor compounds while simultaneously suppressing unwanted microbial growth. This suggests a dual role for propanoic acid esters in both flavor enhancement and microbial control during fermentation processes .
Aroma Profile in Truffles
Another study explored the aroma profile of truffles, where propanoic acid esters were identified as significant contributors to the overall scent profile. The presence of these compounds enhances the sensory experience associated with truffle consumption, indicating their importance in food chemistry .
Data Tables
Q & A
Basic: What are the established synthetic routes for preparing Propanoic acid,2-methyl-, 1-methyl-1-phenylethyl ester, and what catalysts are typically employed?
Answer:
The compound is synthesized via acid-catalyzed esterification between 2-methylpropanoic acid (isobutyric acid) and 1-methyl-1-phenylethanol. Sulfuric acid or hydrochloric acid are common catalysts, with reactions conducted under reflux conditions to enhance yield and reaction efficiency . Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm ester formation and purity.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this ester?
Answer:
- Infrared Spectroscopy (IR): Identifies the carbonyl (C=O) stretch at ~1740–1720 cm⁻¹ and ester C–O stretches near 1250–1050 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks for the methyl groups (δ 1.0–1.2 ppm), phenyl protons (δ 7.2–7.4 ppm), and ester methine/methylene protons (δ 4.0–5.0 ppm).
- ¹³C NMR: Carbonyl carbon at ~170–175 ppm, aromatic carbons at ~125–140 ppm, and aliphatic carbons at ~20–35 ppm.
- GC-MS: Validates molecular weight (130.18 g/mol) and fragmentation patterns . Cross-referencing with NIST spectral libraries ensures accuracy.
Advanced: How can computational methods predict physicochemical properties (e.g., logP, boiling point) of this ester?
Answer:
Quantitative Structure-Property Relationship (QSPR) models and density functional theory (DFT) calculations can predict properties like hydrophobicity (logP), vapor pressure, and solubility. For example:
- logP: Predicted via atomistic fragment contribution methods (e.g., Crippen’s method) or molecular dynamics simulations.
- Boiling Point: Estimated using group contribution models (e.g., Joback method) or neural network-based tools. Experimental validation is critical, as steric effects from the phenyl and branched alkyl groups may deviate from predictions .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Answer:
Key parameters to optimize:
- Catalyst Loading: Higher concentrations of H₂SO₄ (e.g., 5–10 mol%) accelerate esterification but may increase side reactions (e.g., dehydration).
- Solvent Choice: Aprotic solvents (e.g., toluene) improve esterification kinetics by avoiding water accumulation.
- Temperature: Reflux at 80–110°C balances reaction rate and side-product formation.
- Dean-Stark Trap: Removes water to shift equilibrium toward ester formation.
Monitor intermediates via GC-MS to identify competing pathways (e.g., acid-catalyzed rearrangements) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this ester?
Answer:
Contradictions may arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:
- Standardized Conditions: Acquire NMR/IR data in deuterated solvents (e.g., CDCl₃) and report chemical shifts relative to TMS.
- Purity Assessment: Use HPLC or GC-MS to confirm absence of co-eluting impurities (e.g., unreacted alcohol or acid).
- Reference Standards: Compare with high-purity samples from authoritative databases like NIST or peer-reviewed studies .
Basic: What thermodynamic properties (e.g., enthalpy of formation) are available for this compound, and how were they determined?
Answer:
Experimental data for enthalpy of formation (ΔHf°) and heat capacity (Cp) can be derived from calorimetry (e.g., bomb calorimetry) or estimated via Benson group additivity. NIST lists vaporization enthalpy and phase-transition data for structurally similar esters, which can be extrapolated using molecular similarity principles .
Advanced: What strategies are effective in analyzing degradation products or stability under varying storage conditions?
Answer:
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), light, or humidity, then analyze via LC-MS or NMR.
- Mechanistic Insights: Hydrolysis under acidic/basic conditions produces 2-methylpropanoic acid and 1-methyl-1-phenylethanol. Oxidative degradation (e.g., via O₂ or peroxides) may form ketones or epoxides.
- Stabilizers: Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to mitigate oxidation .
Advanced: How does steric hindrance from the 1-methyl-1-phenylethyl group influence reactivity in downstream reactions?
Answer:
The bulky tert-phenyl group reduces nucleophilic substitution or ester hydrolysis rates due to steric shielding of the carbonyl. Kinetic studies (e.g., using Hammett plots) reveal slower reactivity compared to linear esters. This property can be exploited in designing slow-release prodrugs or polymer precursors .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
